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Compound of Interest

Compound Name: TDI-011536

Cat. No.: B10831577

Technical Support Center: TDI-011536

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the potential off-target effects of TDI-011536.
The following troubleshooting guides and FAQs are designed to address specific issues that
may be encountered during experimentation.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action for TDI-011536?

Al: TDI-011536 is a potent, ATP-competitive inhibitor of the Large Tumor Suppressor Kinases
1 and 2 (LATS1/2).[1] By inhibiting LATS1/2, TDI-011536 disrupts the Hippo signaling pathway.
This leads to the dephosphorylation and subsequent nuclear translocation of the transcriptional
coactivator Yes-associated protein (YAP), promoting the expression of genes involved in cell
proliferation and organ regeneration.[2][3][4]

Q2: Are there known off-target effects for TDI-0115367

A2: As of the latest available data, a specific kinase selectivity profile for TDI-011536 has not
been published. However, TDI-011536 is a derivative of the LATS kinase inhibitor TRULI, which
has been profiled for off-target effects. It is crucial to consider that the chemical modifications
made to create TDI-011536 may have altered its selectivity profile compared to TRULI.
Systemic administration of TDI-011536 may carry a risk of deleterious effects in various
organs.[3]
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Q3: What is the off-target profile of the parent compound, TRULI?

A3: TRULI was tested against a panel of 314 kinases and was found to bind to 34 of these
kinases more strongly than to its intended target, LATS1. This indicates that TRULI has a
degree of promiscuity. While the specific list of these 34 off-target kinases is not detailed in the
primary literature, this information underscores the importance of careful experimental design
and interpretation of results when using compounds from this chemical series.

Q4: How can | assess the potential off-target effects of TDI-011536 in my experimental
system?

A4: To determine the off-target effects of TDI-011536 in your specific model, it is recommended
to perform a comprehensive kinase selectivity screen. This can be done through commercially
available services that test the compound against a broad panel of kinases. Additionally,
observing the phenotypic effects of TDI-011536 in your cells or animal models and comparing
them to the known effects of LATS1/2 inhibition can provide clues about potential off-target
activities.

Q5: What are some potential in vivo side effects to monitor for when using TDI-0115367?

A5: In preclinical studies, systemic administration of TDI-011536 has been associated with
some toxicity.[3] Researchers should closely monitor animal health for any signs of adverse
effects. Given that the Hippo-YAP pathway is involved in a wide range of cellular processes,
including cell proliferation and organ size control, off-target effects could manifest in various
ways. It is advisable to conduct thorough histopathological analysis of major organs in animal
studies.

Troubleshooting Guide
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Observed Issue

Potential Cause

Recommended Action

Unexpected cell phenotype or
toxicity at effective

concentrations.

The observed effect may be
due to inhibition of an off-target

kinase.

1. Perform a dose-response
curve to determine if the
unexpected phenotype is
concentration-dependent. 2.
Conduct a kinase selectivity
screen to identify potential off-
target interactions of TDI-
011536. 3. Use a structurally
unrelated LATS1/2 inhibitor as
a control to see if the
phenotype is specific to
LATS1/2 inhibition.

Discrepancy between in vitro

and in vivo results.

Off-target effects may be more
pronounced in a complex in
vivo system due to the
presence of a wider range of
kinases and signaling

pathways.

1. Analyze the expression
levels of potential off-target
kinases in your in vivo model.
2. Consider local
administration of TDI-011536
to minimize systemic exposure
and potential off-target effects.
3. Perform pharmacokinetic
and pharmacodynamic
(PK/PD) studies to understand
the in vivo exposure and target

engagement.

Activation of an unexpected

signaling pathway.

Inhibition of an off-target
kinase can lead to the
paradoxical activation of other

pathways.

1. Use pathway analysis tools
(e.g., phosphoproteomics,
transcriptomics) to identify the
activated pathway. 2. Consult
the literature for known
crosstalk between the Hippo
pathway and the unexpectedly
activated pathway. 3. Validate
the activation of the alternative

pathway using specific
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inhibitors or genetic
knockdown.

Data on LATS Kinase Inhibition

The following table summarizes the available quantitative data for TDI-011536 and its parent
compound, TRULI.

Assay
Compound Target IC50 / EC50 . Reference
Conditions

In vitro kinase

TDI-011536 LATS1 0.76 nM (IC50) [1]
assay
YAP
TDI-011536 ) 10 nM (EC50) Cell-based assay [1]
Phosphorylation
In vitro kinase
TRULI LATS1/2 0.2 nM (IC50)

assay

Experimental Protocols

Kinase Selectivity Profiling (General Protocol)

A common method to assess the selectivity of a kinase inhibitor is to screen it against a large
panel of purified kinases. This is often performed as a fee-for-service by specialized
companies.

Compound Preparation: TDI-011536 is solubilized in an appropriate solvent (e.g., DMSO) to
a high concentration stock solution.

Assay Format: The assays are typically performed in 96- or 384-well plates.

Kinase Panel: A broad panel of recombinant human kinases (e.g., >400 kinases) is used.

Inhibitor Concentration: The inhibitor is typically tested at one or two fixed concentrations
(e.g., 1 uM and 10 puM) in the initial screen.
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» Assay Principle: The activity of each kinase is measured in the presence and absence of the
inhibitor. The most common method is a radiometric assay that measures the incorporation
of 33P-ATP into a substrate. Alternatively, fluorescence-based or luminescence-based
assays can be used.

o Data Analysis: The percentage of inhibition for each kinase is calculated. For kinases that
show significant inhibition, a dose-response curve is generated to determine the 1C50 value.

o Selectivity Score: A selectivity score (S-score) can be calculated to quantify the inhibitor's
promiscuity. A lower S-score indicates higher selectivity.

Signaling Pathway Diagrams

Below are diagrams illustrating the intended signaling pathway of TDI-011536 and a
conceptual representation of potential off-target effects.
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Caption: Intended signaling pathway of TDI-011536.
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Caption: Conceptual diagram of potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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